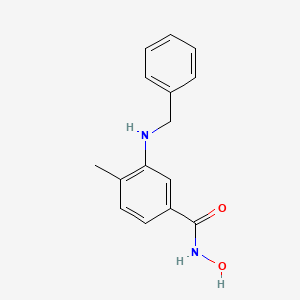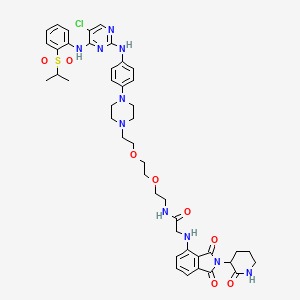
TL 13-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TL 13-27: is a synthetic compound known for its role as a negative control in scientific research, particularly in the study of targeted protein degradation.
作用機序
Target of Action
TL13-27 is a negative control for TL12-186 . It is a heterobifunctional molecule that recruits E3 ubiquitin ligases, such as cereblon It is known that similar compounds target a variety of kinases, including btk, ptk2, ptk2b, flt3, aurka, aurkb, tec, ulk1 .
Mode of Action
It demonstrates no kinase degradation in vitro
Biochemical Pathways
Similar compounds are known to affect a variety of pathways associated with the kinases they target .
Pharmacokinetics
It is known that the success of similar compounds depends on more than just target engagement .
Result of Action
As a negative control, TL13-27 is designed to have no effect on kinase degradation
Action Environment
It is known that the effectiveness of similar compounds can be influenced by a variety of factors, including ph, redox potential, and the presence of other proteins .
生化学分析
Biochemical Properties
In biochemical reactions, TL13-27 does not demonstrate kinase degradation in vitro . This means that it does not interact with enzymes, proteins, or other biomolecules to cause their breakdown .
Cellular Effects
As a negative control, it is used to compare the effects of other compounds, such as TL 12-186 .
Molecular Mechanism
As a negative control, it does not exhibit binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
As a negative control, it is used to compare the effects of other compounds over time .
Dosage Effects in Animal Models
As a negative control, it is used to compare the effects of other compounds at different dosages .
Metabolic Pathways
As a negative control, it is used to compare the effects of other compounds on metabolic pathways .
Transport and Distribution
As a negative control, it is used to compare the effects of other compounds on transport and distribution .
Subcellular Localization
As a negative control, it is used to compare the effects of other compounds on subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TL 13-27 involves multiple steps, including the formation of various intermediate compounds. The key steps include the coupling of a chloropyrimidine derivative with an isopropylsulfonyl phenylamine, followed by the attachment of a piperazine ring and subsequent ethoxylation. The final step involves the coupling of the resulting compound with an isoindolinone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity (≥98%) .
化学反応の分析
Types of Reactions: TL 13-27 primarily undergoes substitution reactions due to the presence of various functional groups such as chloro, sulfonyl, and amino groups. These reactions are facilitated by common reagents like bases and nucleophiles .
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate
Nucleophiles: Ammonia, amines
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学的研究の応用
Chemistry: TL 13-27 is used as a negative control in the study of kinase degradation, providing a baseline to compare the effects of active compounds .
Biology: In biological research, this compound helps in understanding the mechanisms of protein degradation and the role of specific kinases in cellular processes .
Medicine: While this compound itself is not used therapeutically, it aids in the development of new drugs by serving as a control in preclinical studies .
Industry: this compound is utilized in the pharmaceutical industry for the development and testing of new compounds targeting protein degradation pathways .
類似化合物との比較
TL12-186: An active compound that engages with CRBN and induces kinase degradation.
TL13-87: Another compound used in similar studies for comparison.
Uniqueness: TL 13-27 is unique in its role as a negative control, providing a crucial baseline for evaluating the efficacy of active compounds in targeted protein degradation studies .
特性
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUFCVVMSZNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53ClN10O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
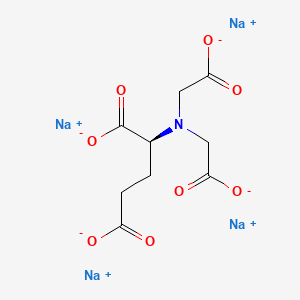


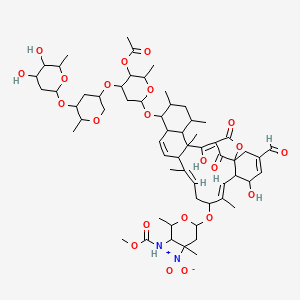
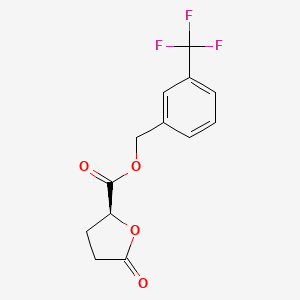
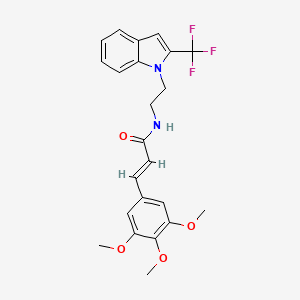
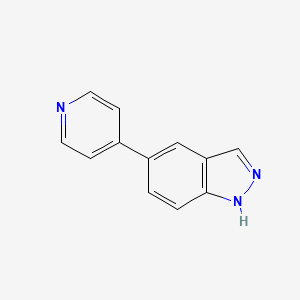
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B611324.png)


